molecular formula C23H22BrClN2O5S B7713769 2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B7713769
M. Wt: 553.9 g/mol
InChI Key: MSPXCXKGNGRPIZ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrClN2O5S/c1-31-19-9-12-21(22(13-19)32-2)26-23(28)15-27(14-16-3-5-17(24)6-4-16)33(29,30)20-10-7-18(25)8-11-20/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPXCXKGNGRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by sulfonylation and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetonitrile
  • 4,4’-dibromodiphenyl ketone
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

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